4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid

Übersicht

Beschreibung

“4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” is an intermediate for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors and therapeutic agents . It has been involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . The molecular formula of this compound is C11H20N2O4 .

Synthesis Analysis

The synthesis of “4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” involves complex organic reactions . For instance, it has been used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to, for example, 4-pyridylpiperidinyl esters .

Molecular Structure Analysis

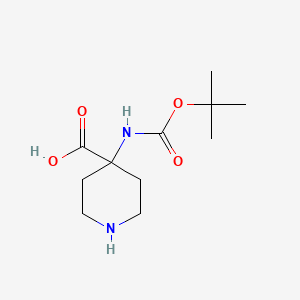

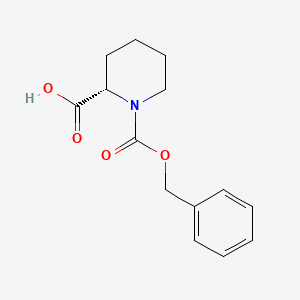

The molecular structure of “4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” is complex and involves several functional groups. The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH) and an amino group (-NH2) that is further modified with a tert-butoxycarbonyl group (BOC) .

Chemical Reactions Analysis

“4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” can participate in a variety of chemical reactions. For instance, it can undergo reactions with other compounds to form various pharmaceutical and biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” include a molecular weight of 244.29 g/mol. It has a purity/analysis method of >96.0% (GC,T). The compound is in the form of a crystal. The melting point of the compound is 152°C .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

This compound is used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protective group used in peptide synthesis. It prevents unwanted reactions in selective or multistep organic synthesis .

Synthesis of SIRT2 Inhibitors

It’s involved in the synthesis of SIRT2 inhibitors . SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, transcription, and stress resistance .

Synthesis of Melanin-Concentrating Hormone Receptor 1 Antagonists

The compound is used in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists . MCHR1 is a protein that in humans is encoded by the MCHR1 gene. Antagonists of MCHR1 are being researched for their potential use in the treatment of obesity .

Synthesis of Bradykinin hB2 Receptor Antagonists

It’s used in the synthesis of bradykinin hB2 receptor antagonists . Bradykinin hB2 receptor is a G-protein coupled receptor for bradykinin, a potent vasodilator. Antagonists of this receptor could have potential therapeutic applications .

Synthesis of Neurokinin-1 Receptor Ligands

The compound is used in the synthesis of neurokinin-1 receptor ligands . Neurokinin-1 (NK1) receptor is a G-protein coupled receptor found in the central and peripheral nervous system. It’s involved in various biological functions including pain perception .

Use in Laboratory Chemicals

This compound is used as a laboratory chemical . It’s used in various chemical reactions and synthesis processes .

Use in Food, Drug, Pesticide or Biocidal Product

It’s used in food, drug, pesticide or biocidal product . This indicates its wide range of applications in different industries .

Wirkmechanismus

Target of Action

It is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds , including inhibitors and therapeutic agents .

Mode of Action

It is known to be used in the synthesis of a piperidine-4-carboxamide ccr5 antagonist with potent anti-hiv 1-activity .

Biochemical Pathways

It is used as a reactant for the synthesis of various compounds that can influence different biochemical pathways .

Result of Action

It is used in the synthesis of a piperidine-4-carboxamide ccr5 antagonist with potent anti-hiv 1-activity , suggesting it may have a role in influencing cellular processes related to HIV-1 activity.

Safety and Hazards

“4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

The future directions of “4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” are likely to involve its continued use as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. As research in this area continues, new applications and synthesis methods for this compound may be discovered .

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAENIWWUAIMXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361476 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252720-31-3 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

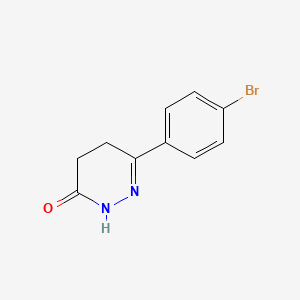

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)